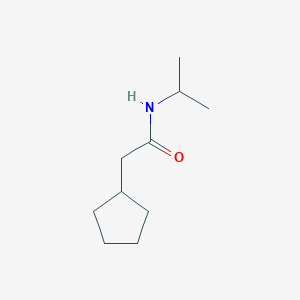![molecular formula C14H12FN3 B7471949 2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7471949.png)
2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been the subject of several studies and researches due to its unique properties and potential benefits.
Wirkmechanismus
The mechanism of action of 2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. It is also believed that this compound exerts its antibacterial activity by inhibiting the growth of bacteria and disrupting their cell membrane.
Biochemical and Physiological Effects:
2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile has been found to exhibit several biochemical and physiological effects. This compound has been found to inhibit the activity of several enzymes involved in the growth and proliferation of cancer cells. It has also been found to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells. Additionally, this compound has been found to disrupt bacterial cell membranes, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile in lab experiments include its potent antitumor and antibacterial activity, which can help in the development of new cancer and antibacterial therapies. However, the limitations of using this compound in lab experiments include its complex synthesis method and potential toxicity.
Zukünftige Richtungen
Several future directions can be explored with regards to 2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile. These include the development of new cancer and antibacterial therapies based on this compound, the exploration of its potential as a drug delivery system, and the investigation of its potential as a diagnostic tool for cancer and bacterial infections. Additionally, further studies can be conducted to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile is a complex process that involves several steps. The first step involves the reaction of 3-fluorobenzylamine with 2-chloronicotinonitrile in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-[(3-Fluorophenyl)methylamino]pyridine-3-carbonitrile. The second step involves the reaction of the intermediate product with methylamine in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of 2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile.
Wissenschaftliche Forschungsanwendungen
2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile has been the subject of several scientific studies and researches due to its potential therapeutic applications. This compound has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been found to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
2-[(3-fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3/c1-18(10-11-4-2-6-13(15)8-11)14-12(9-16)5-3-7-17-14/h2-8H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHOCOYNFIVMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)C2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7471875.png)

![N-[3-(tert-butylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7471900.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7471903.png)
![1-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide](/img/structure/B7471911.png)
![2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7471917.png)

![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7471938.png)



![4-[2-[[4-chloro-2-(2-oxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7471984.png)
